1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
“1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine” is an organic compound with the CAS Number: 1226516-26-2 . It has a molecular weight of 216.33 . It is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for this compound is 3-(methylthio)-5-(piperazin-1-yl)-1,2,4-thiadiazole . The InChI Code is 1S/C7H12N4S2/c1-12-6-9-7(13-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 . The InChI key is LAXFFDAHPFILCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine” is a powder with a molecular weight of 216.33 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Schiff Base Derivatives
The compound is used in the synthesis of 1,3,4-thiadiazole Schiff base derivatives. This method is rapid and efficient, and it’s done using microwave-assisted synthesis . These Schiff bases are identified by IR, 1H NMR, and elemental analyses .
Pharmacological Activities
Derivatives of 1,3,4-thiadiazole compounds have diverse pharmacological activities such as fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties .
Antimicrobial Agents
The compound is used in the synthesis of new 1,3,4-thiadiazole derivatives that serve as potent antimicrobial agents . These derivatives have been tested against E. coli, B. mycoides, and C. albicans .
Drug Discovery Applications
Microwave-assisted heating under controlled conditions is an invaluable technology for medicinal chemistry and drug discovery applications because it often dramatically reduces reaction times .
Synthesis of Hybrid Molecules
The compound is used in the synthesis of new 1,3,4-thiadiazole derivatives incorporating various 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole moiety pharmacophores as hybrid molecules possessing antimicrobial activity .
Biological Properties
Organic compounds containing Schiff base are of increasing interest because of their diverse biological properties such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoural activities .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .
properties
IUPAC Name |
3-methylsulfanyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S2/c1-12-6-9-7(13-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFFDAHPFILCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine |
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